Dexfenfluramina clorhidrato

Descripción general

Descripción

El hidrocloruro de dexfenfluramina, comercializado con el nombre Redux, es un fármaco anoréxico serotoninérgico. Reduce el apetito al aumentar la cantidad de serotonina extracelular en el cerebro. El hidrocloruro de dexfenfluramina es el isómero dextrorrotatorio de la fenfluramina y es estructuralmente similar a la anfetamina, pero carece de efectos estimulantes psicológicos .

Mecanismo De Acción

El hidrocloruro de dexfenfluramina ejerce sus efectos uniéndose a la bomba de recaptación de serotonina, inhibiendo la recaptación de serotonina. Esto lleva a niveles elevados de serotonina en la hendidura sináptica, mejorando la transmisión serotoninérgica en el hipotálamo, lo que suprime el apetito. El compuesto también actúa como un agonista del receptor de serotonina, contribuyendo aún más a sus efectos anoréxicos .

Aplicaciones Científicas De Investigación

El hidrocloruro de dexfenfluramina ha sido ampliamente estudiado por sus aplicaciones en diversos campos:

Química: Utilizado como compuesto de referencia en estudios analíticos y síntesis química.

Biología: Estudiado por sus efectos sobre los niveles de serotonina y la neurotransmisión.

Medicina: Inicialmente aprobado para el control del peso, ha sido investigado por su potencial en el tratamiento de otras afecciones como la diabetes y la obesidad.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos y como estándar en los procesos de control de calidad

Análisis Bioquímico

Biochemical Properties

Dexfenfluramine hydrochloride plays a significant role in biochemical reactions by acting as a serotonin reuptake inhibitor. It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin and causing an increase in extracellular serotonin levels . This leads to greater activation of serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, enhancing serotonergic transmission in the hypothalamus, which is involved in regulating feeding behavior . Dexfenfluramine hydrochloride also causes the release of serotonin from synaptosomes .

Cellular Effects

Dexfenfluramine hydrochloride influences various types of cells and cellular processes. It primarily affects neurons in the brain by increasing serotonin levels in synapses, which suppresses appetite . This compound impacts cell signaling pathways by enhancing serotonergic transmission, which can influence gene expression and cellular metabolism . The increased serotonin levels can lead to changes in the expression of genes involved in appetite regulation and energy balance .

Molecular Mechanism

The molecular mechanism of dexfenfluramine hydrochloride involves its binding to the serotonin reuptake pump, which inhibits serotonin reuptake and increases extracellular serotonin levels . This elevated serotonin activates serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, leading to enhanced serotonergic transmission in the hypothalamus . This mechanism suppresses appetite by influencing the centers of feeding behavior . Additionally, dexfenfluramine hydrochloride causes the release of serotonin from synaptosomes, further increasing serotonin levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexfenfluramine hydrochloride change over time. The drug is well-absorbed from the gastrointestinal tract and has a half-life of 17-20 hours . Its efficacy in reducing weight is observed during the initial months of treatment, but the effectiveness diminishes after six months of continuous use . Dexfenfluramine hydrochloride is metabolized in the liver, and its systemic bioavailability is about 68% . Long-term use of the drug has been associated with adverse effects such as primary pulmonary hypertension .

Dosage Effects in Animal Models

In animal models, the effects of dexfenfluramine hydrochloride vary with different dosages. Studies have shown that doses ranging from 1 to 5 mg/kg decrease food intake, body weight, and adipose tissue mass in rats . Higher doses can lead to toxic effects, including primary pulmonary hypertension and other cardiovascular issues . The drug’s anorectic effects are primarily due to its action on serotonin reuptake and release .

Metabolic Pathways

Dexfenfluramine hydrochloride is involved in metabolic pathways that include its metabolism in the liver. It is metabolized by hepatic enzymes, and its primary metabolites are excreted in the urine . The drug’s metabolism can be influenced by other compounds that affect hepatic enzyme activity . Dexfenfluramine hydrochloride’s impact on metabolic flux and metabolite levels is primarily related to its effects on serotonin levels and appetite regulation .

Transport and Distribution

Dexfenfluramine hydrochloride is well-absorbed from the gastrointestinal tract and distributed throughout the body . It has a protein binding rate of 36% and a volume of distribution that is not well-defined . The drug is transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Dexfenfluramine hydrochloride’s distribution within tissues is influenced by its binding to serotonin transporters and other proteins .

Subcellular Localization

Dexfenfluramine hydrochloride’s subcellular localization is primarily within neurons, where it binds to serotonin reuptake pumps on synaptic vesicles . This localization allows the drug to inhibit serotonin reuptake and increase extracellular serotonin levels . The drug’s activity is influenced by its ability to interact with serotonin transporters and receptors, which are primarily located in the synaptic cleft and on neuronal membranes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de dexfenfluramina se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la preparación del compuesto intermedio, 3-(trifluorometil)fenilacetona. Este intermedio se somete entonces a una aminación reductora con etilamina para producir dexfenfluramina. El último paso consiste en convertir la dexfenfluramina a su forma de sal de hidrocloruro reaccionándolo con ácido clorhídrico .

Métodos de producción industrial

En entornos industriales, la producción de hidrocloruro de dexfenfluramina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para controlar la pureza y la potencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de dexfenfluramina experimenta varios tipos de reacciones químicas, entre las que se incluyen:

Oxidación: La dexfenfluramina puede oxidarse para formar varios metabolitos.

Reducción: El compuesto puede reducirse en condiciones específicas para producir diferentes productos.

Sustitución: La dexfenfluramina puede sufrir reacciones de sustitución, particularmente involucrando el grupo trifluorometil.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de dexfenfluramina, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos similares

Fenfluramina: La mezcla racémica de la que la dexfenfluramina es el isómero dextrorrotatorio.

Benfluorex: Un compuesto relacionado con propiedades farmacológicas similares.

Levofenfluramina: El isómero levorrotatorio de la fenfluramina.

Norfenfluramina: Un metabolito de la fenfluramina con efectos similares

Singularidad

El hidrocloruro de dexfenfluramina es único debido a su acción específica sobre la recaptación de serotonina y a la falta de efectos estimulantes psicológicos en comparación con la anfetamina. Su actividad serotoninérgica selectiva lo diferencia de otros agentes anoréxicos .

Propiedades

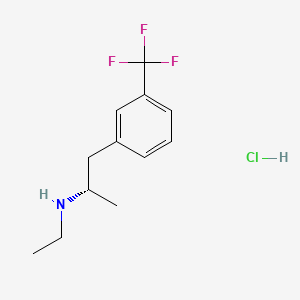

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048871 | |

| Record name | Dexfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3239-45-0 | |

| Record name | (+)-Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

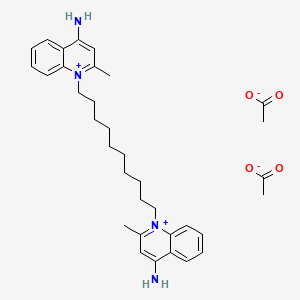

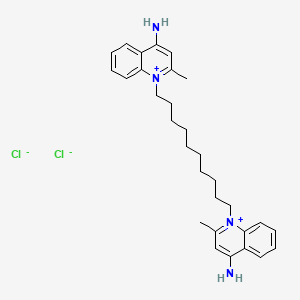

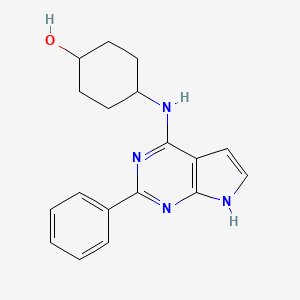

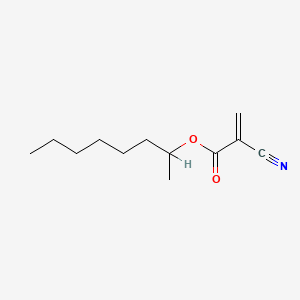

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.